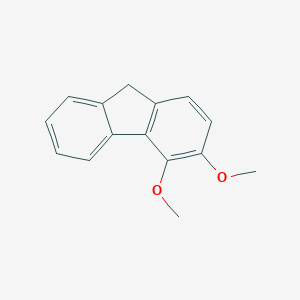
3,4-dimethoxy-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-9H-fluorene is a chemical compound that belongs to the class of fluorene derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-9H-fluorene has various potential applications in scientific research. It has been studied as a potential fluorescent probe for the detection of metal ions, such as copper and mercury, in biological systems. It has also been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and good electron transport properties.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-9H-fluorene is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethoxy-9H-fluorene has various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dimethoxy-9H-fluorene in lab experiments is its unique properties, which make it suitable for various applications. However, one of the limitations is its relatively high cost, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the use of 3,4-dimethoxy-9H-fluorene in scientific research. One potential direction is the development of new fluorescent probes for the detection of other metal ions in biological systems. Another direction is the investigation of its potential use in the development of new OLEDs with improved performance. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in cancer treatment.
Conclusion:
In conclusion, 3,4-dimethoxy-9H-fluorene is a chemical compound that has various potential applications in scientific research. Its unique properties make it suitable for various applications, including the detection of metal ions and the development of OLEDs. Further studies are needed to fully understand its mechanism of action and potential applications in cancer treatment.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-9H-fluorene can be achieved through various methods. One of the most commonly used methods is the Suzuki coupling reaction, which involves the coupling of 3,4-dimethoxyphenylboronic acid with 9-bromo-fluorene in the presence of a palladium catalyst. Other methods include the Sonogashira coupling reaction and the Friedel-Crafts acylation reaction.
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
3,4-dimethoxy-9H-fluorene |
InChI |
InChI=1S/C15H14O2/c1-16-13-8-7-11-9-10-5-3-4-6-12(10)14(11)15(13)17-2/h3-8H,9H2,1-2H3 |
Clave InChI |
PCABARWQWHUBES-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3=CC=CC=C32)C=C1)OC |
SMILES canónico |
COC1=C(C2=C(CC3=CC=CC=C32)C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)
![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)